molecular formula C15H12N2O B7782703 3-oxo-1-phenyl-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile

3-oxo-1-phenyl-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No. B7782703
M. Wt: 236.27 g/mol
InChI Key: CLYBLLLSHHJFIW-UHFFFAOYSA-N
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Description

3-oxo-1-phenyl-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-oxo-1-phenyl-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-oxo-1-phenyl-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition : Aryl pyrazolo pyridine derivatives, including compounds structurally related to the specified compound, have shown effective corrosion inhibition properties for copper in hydrochloric acid systems. These derivatives exhibit significant inhibition efficiencies, confirmed by electrochemical and quantum chemical methods (Sudheer & M. Quraishi, 2015).

  • Crystallography Studies : Compounds with a similar structural framework have been studied using single-crystal X-ray diffraction, providing insights into their molecular and crystal structures. This is crucial for understanding the properties and potential applications of these compounds (O. Mazina et al., 2005).

  • Optical and Junction Characteristics : Pyrazolo pyridine derivatives exhibit significant optical properties and have been used in the study of diode characteristics and as potential photosensors. These properties are explored through techniques such as X-ray diffraction and optical function analysis (I. Zedan, F. El-Taweel, & E. El-Menyawy, 2020).

  • Synthesis and Corrosion Inhibition : Various pyrazolopyridine derivatives have been synthesized using ultrasonic irradiation, showing potential as corrosion inhibitors for mild steel in acidic environments. Their synthesis and application in corrosion protection are significant for industrial applications (A. Dandia et al., 2013).

  • Molecular Structure Analysis : The molecular structures of certain pyridine carbonitriles have been analyzed, revealing significant details about their chemical properties and potential applications in various fields (D. Jansone et al., 2007).

  • Device Characterization and Synthesis : Studies on the synthesis and characterization of pyrazolo[4,3-b] pyridine derivatives have been conducted, exploring their thermal stability and optical properties. These derivatives show potential for use in electronic devices (E. El-Menyawy et al., 2019).

  • Microwave-Induced Synthesis : There has been research on the microwave-induced synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, demonstrating a facile and efficient method for producing these compounds (Abbas Rahmati & Meysam Alizadeh Kouzehrash, 2011).

  • Antimicrobial and Anticancer Properties : Certain pyridine derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial and antitumor activities, indicating their potential use in medical research (Safaa I. Elewa et al., 2021).

properties

IUPAC Name

3-oxo-1-phenyl-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-9-13-11-7-4-8-12(11)14(17-15(13)18)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYBLLLSHHJFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC(=C2C1)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-1-phenyl-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-oxo-1-phenyl-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
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3-oxo-1-phenyl-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
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3-oxo-1-phenyl-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
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3-oxo-1-phenyl-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
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3-oxo-1-phenyl-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 6
3-oxo-1-phenyl-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.